molecular formula C12H9ClN2O4S B4623767 (5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

(5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4623767
M. Wt: 312.73 g/mol
InChI Key: IOEYOLQEYJLOIN-UXBLZVDNSA-N
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Description

(5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in medicinal chemistry.

Medicine

In medicine, derivatives of thiazolidinediones are known for their antidiabetic properties. While specific applications of this compound may not be well-documented, it could be explored for similar therapeutic uses.

Industry

Industrially, this compound could be used in the synthesis of other valuable chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action for (5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinediones act by modulating specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

Uniqueness

(5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to the presence of both a nitro and a chloro substituent on the benzylidene ring, which may confer distinct chemical and biological properties compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-5-8(15(18)19)3-4-9(7)13/h3-6H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEYOLQEYJLOIN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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